REACTION_CXSMILES
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[N+:1]([CH2:3][C:4]([O:6]C)=O)#[C-:2].[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9]>>[CH2:8]([N:10]([CH2:11][CH3:12])[C:4](=[O:6])[CH2:3][N+:1]#[C-:2])[CH3:9]
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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[N+](#[C-])CC(=O)OC
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Name
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|
Quantity
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1.96 mL
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Type
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reactant
|
Smiles
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C(C)NCC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred 5 h at 50° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane (50 mL)
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Type
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WASH
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Details
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the organic layer was washed with 10% aqueous citric acid (2×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
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Details
|
evaporated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |